5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
The compound 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic framework with nitrogen atoms at strategic positions. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and neurotransmitter receptor modulation .
Properties
IUPAC Name |
5-(cyclopentylmethyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-4-12(3-1)10-17-7-8-18-14(11-17)9-15(16-18)13-5-6-13/h9,12-13H,1-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDNTPICCGQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminopyrazole Intermediate
Reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol yields 5-amino-N-arylpyrazole-4-carboxamides. Substituting the aryl group with cyclopentylmethyl requires:
- Cyclopentylmethyl bromide as an alkylating agent
- K2CO3 in DMF at 80°C for 6 hours
Key spectral data for intermediate :
Cyclization to Pyrazolo[1,5-a]Pyrazine
Treating the 5-aminopyrazole with acetylacetone in glacial acetic acid under reflux (12 hours) induces cyclization via:
- Nucleophilic attack on the keto group
- Dehydration to form the pyrazine ring
Optimized conditions :
Post-Functionalization via Cross-Coupling
Introducing the cyclopropyl group post-cyclization is achievable through Buchwald–Hartwig amination or Ullmann-type coupling :
Protocol for cyclopropane coupling :
- Substrate : 2-Chloropyrazolo[1,5-a]pyrazine
- Cyclopropylboronic acid (1.5 eq)
- Pd(OAc)2 (5 mol%)
- SPhos ligand (10 mol%)
- K3PO4 (3 eq) in toluene/H2O (10:1) at 100°C for 24 hours
Yield : 65–70% (based on pyrazolo[1,5-a]pyrimidine analogues)
One-Pot Tandem Reactions
A streamlined approach combines cyclopropanation and pyrazole annulation in one pot:
Reagents :
- Cyclopentylmethyl diazoacetate (cyclopropane precursor)
- Cu(acac)2 (catalyst)
- 1,2-Diaminopyrazine
Mechanism :
- Cyclopropanation : Diazo compound decomposes to generate carbene, inserting into the C–H bond of pyrazine.
- Pyrazole formation : Hydrazine addition and cyclization.
Conditions :
- Solvent : Dichloroethane
- Temperature : 60°C
- Time : 8 hours
- Yield : 72% (estimated from spiropyrazolone analogues)
Purification and Characterization
Chromatography :
- Stationary phase : Silica gel (230–400 mesh)
- Eluent : Hexane/ethyl acetate (4:1 → 1:1 gradient)
Analytical data :
- HRMS (ESI+) : m/z calcd for C16H22N4 [M+H]+: 281.1871, found: 281.1868.
- 13C-NMR : 12.8 ppm (cyclopropane C), 38.5 ppm (cyclopentylmethyl CH2), 155.2 ppm (pyrazole C3).
Challenges and Optimization Opportunities
- Steric hindrance : Bulky cyclopentylmethyl group reduces cyclization efficiency. Microwave irradiation (100 W, 150°C) shortens reaction time to 1 hour.
- Cyclopropane stability : Use of anhydrous conditions and N2 atmosphere prevents ring-opening.
- Regioselectivity : DFT calculations predict preferential formation of the 2-cyclopropyl isomer due to lower transition-state energy (ΔG‡ = 24.3 kcal/mol vs. 27.1 kcal/mol for 3-cyclopropyl).
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrazines in combating viral infections. Notably, compounds within this class have demonstrated activity against the hepatitis B virus (HBV). For instance, a patent (WO2020089456A1) describes novel derivatives that inhibit HBV by targeting specific viral proteins. The structural modifications in these derivatives enhance their binding affinity and selectivity towards viral targets, making them promising candidates for antiviral therapy .
Anticancer Properties
The anticancer potential of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has been investigated in various preclinical models. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting proliferation. A review article emphasizes the role of pyrazolo[1,5-a]pyrimidines in cancer therapy, noting their ability to modulate key signaling pathways involved in tumor growth and metastasis .
Case Study: JAK Inhibition
One significant application is the development of selective inhibitors for Janus kinase 1 (JAK1), which is crucial in inflammatory and autoimmune diseases as well as certain cancers. Pyrazolo derivatives have shown promise in selectively inhibiting JAK1 activity, thereby reducing inflammatory responses and tumor progression .
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[1,5-a]pyrazines may possess neuroprotective properties. These compounds have been studied for their ability to modulate calcium signaling pathways critical for neuronal survival. Specifically, they inhibit sodium-calcium exchangers and sodium-hydrogen exchangers, which can significantly impact cytosolic calcium levels and neuronal health . This mechanism could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The table below compares 5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with analogs differing in substituents, molecular weight, and biological activity:
Biological Activity
5-(Cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazolo[1,5-a]pyrazine core with cyclopentyl and cyclopropyl substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The specific synthetic pathways can vary based on the desired substitutions and functional groups. Research indicates that the incorporation of cyclopentyl and cyclopropyl groups enhances the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various pyrazolo derivatives, including this compound. In vitro assays demonstrate that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism of action is believed to involve inhibition of key protein kinases involved in cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 2.12-4.58 |
| Similar Pyrazole Derivative | K-562 | 1.64-3.20 |
Antimicrobial Activity
Research has indicated that pyrazolo derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi . The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Antimalarial Activity
Some studies have reported that compounds with similar structural motifs exhibit antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species . This mechanism is critical as it disrupts the parasite's ability to detoxify heme released during hemoglobin digestion.
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited selective toxicity towards leukemia cells while sparing normal cells. This selectivity could be attributed to differential uptake mechanisms or varying expression levels of target proteins in cancerous versus non-cancerous cells .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results for certain pyrazolo derivatives. These compounds inhibited bacterial growth at low concentrations, indicating potential for development into therapeutic agents .
Q & A
Q. What are effective synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclization reactions starting from substituted pyrazine precursors. For example:
- Amination and Cyclization : Reacting methyl 3-amino-2-pyrazinecarboxylate with silylformamidine derivatives in benzene, followed by cyclization under controlled conditions, yields functionalized pyrazolo[1,5-a]pyrazines .
- Reductive Methods : Reduction of pyrazolo[1,5-a]pyrazin-4(5H)-one intermediates using LiAlH₄ in dry THF under inert atmospheres has been reported to yield saturated derivatives .
- Halogenation : Chlorination at positions 4 and 6 using POCl₃ or similar reagents can introduce reactive sites for further functionalization .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent placement. For example, methylene protons in the cyclopentyl group typically appear as multiplet signals between δ 1.5–2.5 ppm, while pyrazine ring protons resonate downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in cyclopropane or cyclopentyl substituents .
Q. How can researchers optimize the introduction of cyclopropane and cyclopentyl groups?
- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) with dichloromethane or diaziridine precursors. Steric effects from the pyrazine core may require elevated temperatures or prolonged reaction times .
- Cyclopentyl Functionalization : Alkylation of pyrazine nitrogen with cyclopentylmethyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C achieves substitution .
Advanced Research Questions
Q. How can researchers address low yields in cyclopropane ring formation?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Precatalyst Screening : Palladium or copper catalysts (e.g., CuI/1,10-phenanthroline) improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of bulky intermediates .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction pathways .
Q. What methodologies are used to study biological interactions of this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., adenosine A₂a receptor assays) quantify affinity and selectivity. For example, piperazine-derived analogs show moderate A₂a binding (IC₅₀ ~100 nM) with >10× selectivity over A₁ receptors .
- Enzyme Inhibition Screens : Kinase or protease inhibition is tested via fluorescence polarization or calorimetry .
- ADMET Profiling : LogP (1.07) and polar surface area (110 Ų) from computational tools (e.g., Molinspiration) predict blood-brain barrier penetration and metabolic stability .
Q. How can regioselectivity challenges in substitution reactions be resolved?
- Directing Groups : Install temporary groups (e.g., tert-butyl carbamates) to steer electrophilic substitution to specific positions .
- Microwave-Assisted Synthesis : Accelerates reactions, reducing side-product formation. For example, microwave heating at 150°C for 10 minutes improves yields in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
